Lipophilicity Advantage: XLogP3-AA of 2.7 vs. Boc-Val (1.5), Boc-Ile (1.6), and Boc-Leu (2.2)
The target compound exhibits a computed XLogP3-AA value of 2.7, which is 1.2 log units higher than Boc-L-valine (1.5), 1.1 log units higher than Boc-L-isoleucine (1.6), and 0.5 log units higher than Boc-L-leucine (2.2) [1][2]. This quantitative lipophilicity elevation translates to a predicted ~16-fold increase in octanol-water partition coefficient relative to Boc-Val and Boc-Ile, and a ~3-fold increase relative to Boc-Leu [1]. The data were computed using the same XLogP3 algorithm across all compounds, ensuring cross-study comparability.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | Boc-L-Valine: XLogP3 = 1.5; Boc-L-Isoleucine: XLogP3 = 1.6; Boc-L-Leucine: XLogP3-AA = 2.2 |
| Quantified Difference | ΔXLogP3 = +1.2 vs. Boc-Val; +1.1 vs. Boc-Ile; +0.5 vs. Boc-Leu |
| Conditions | PubChem XLogP3 3.0 algorithm; computed from molecular structure |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability and non-specific protein binding, making this building block preferable when increased hydrophobicity or membrane partitioning is desired in peptide lead optimization.
- [1] PubChem CID 127020093. XLogP3-AA = 2.7 for 2-{[(tert-butoxy)carbonyl]amino}-3,4-dimethylpentanoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1869638-67-4 (accessed 2026-05-03). View Source
- [2] PubChem CID 83693 (Boc-Val, XLogP3=1.5); CID 2724762 (Boc-Ile, XLogP3=1.6); CID 83170 (Boc-Leu, XLogP3-AA=2.2). National Center for Biotechnology Information. Data retrieved 2026-05-03. View Source
